

# Spectroscopic Profile of 3-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Fluoro-2-methoxyphenylboronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-2-methoxyphenylboronic acid** ( $C_7H_8BFO_3$ ), a key building block in medicinal chemistry and materials science. Due to the limited availability of published, experimentally-derived spectra for this specific compound, this document presents a detailed analysis based on predicted values derived from spectroscopic data of analogous compounds and established principles of NMR, IR, and MS.

## Chemical Structure and Properties

- IUPAC Name: (3-Fluoro-2-methoxyphenyl)boronic acid
- Molecular Formula:  $C_7H_8BFO_3$
- Molecular Weight: 169.95 g/mol [1]
- CAS Number: 762287-59-2[1]
- Physical Form: Solid[1]

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Fluoro-2-methoxyphenylboronic acid**. These predictions are based on the analysis of structurally similar compounds, including various isomers of fluoro-methoxyphenylboronic acid and methoxyphenylboronic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent: DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~ 7.8 - 8.2	br s	2H	B(OH) $_2$	Chemical shift can be variable and the peak may be broad; exchangeable with D $_2$ O.
~ 7.3 - 7.5	m	1H	Ar-H	
~ 7.0 - 7.2	m	2H	Ar-H	
~ 3.8 - 4.0	s	3H	-OCH $_3$	

Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent: DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~ 155 - 160 (d)	C-F	Doublet due to C-F coupling.
~ 145 - 150	C-OCH <sub>3</sub>	
~ 130 - 135	Ar-CH	
~ 120 - 125	Ar-CH	
~ 115 - 120 (d)	Ar-CH	Doublet due to C-F coupling.
~ 110 - 115	C-B(OH) <sub>2</sub>	Carbon attached to boron; peak may be broad.
~ 55 - 60	-OCH <sub>3</sub>	

Table 3: Predicted <sup>19</sup>F and <sup>11</sup>B NMR Data

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
<sup>19</sup> F	~ -110 to -140	m	Referenced to CFCl <sub>3</sub> . The exact shift is sensitive to the electronic environment.
<sup>11</sup> B	~ 28 - 33	br s	Referenced to BF <sub>3</sub> ·OEt <sub>2</sub> . The peak is expected to be broad due to the quadrupolar nature of the boron nucleus.

## Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 3600	Strong, Broad	O-H stretch (from B(OH) <sub>2</sub> )
2850 - 3000	Medium	C-H stretch (aromatic and methyl)
1600 - 1620	Medium	C=C stretch (aromatic)
1450 - 1500	Medium	C=C stretch (aromatic)
1320 - 1380	Strong	B-O stretch
1250 - 1300	Strong	C-O stretch (aryl ether)
1000 - 1100	Strong	C-F stretch
650 - 750	Medium	B-C stretch

## Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
170	High	[M] <sup>+</sup> (Molecular ion)
152	Medium	[M - H <sub>2</sub> O] <sup>+</sup>
124	Medium	[M - H <sub>2</sub> O - CO] <sup>+</sup>
96	Medium	[M - H <sub>2</sub> O - CO - B(OH) <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluoro-2-methoxyphenylboronic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or

Methanol-d<sub>4</sub>) in an NMR tube. The choice of solvent can affect the chemical shifts.

- <sup>1</sup>H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the aromatic and aliphatic regions.
- <sup>13</sup>C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- <sup>19</sup>F NMR: Acquire the fluorine NMR spectrum. A standard one-pulse experiment is typically sufficient. The chemical shifts are referenced to an external standard, commonly CFC<sub>l3</sub>.
- <sup>11</sup>B NMR: Acquire the boron NMR spectrum. Due to the quadrupolar nature of the boron nucleus, the signals are often broad. A wider spectral width may be necessary.

## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

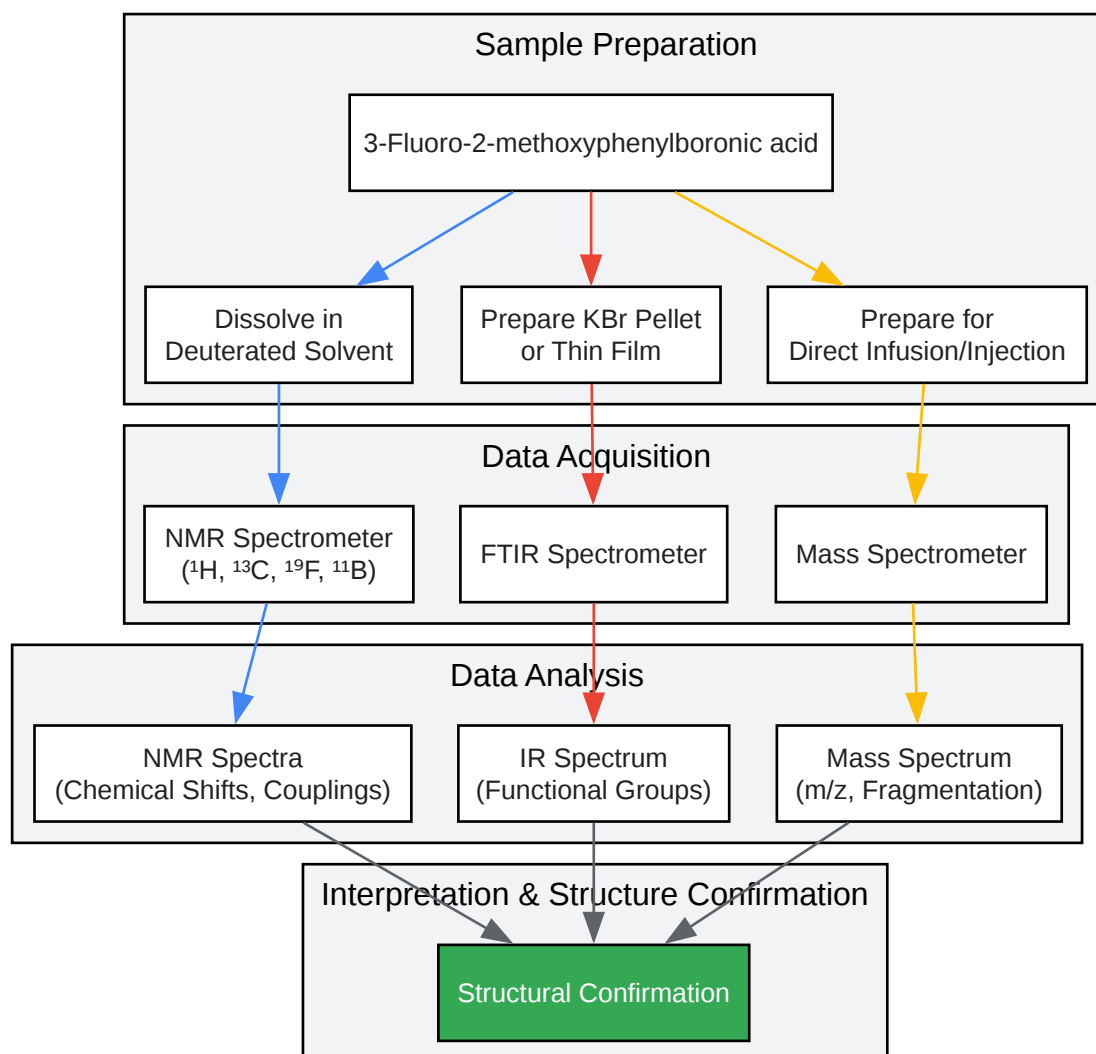
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for small organic molecules and often results in fragmentation, providing structural information.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: Detect the ions to generate the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Fluoro-2-methoxyphenylboronic acid**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a valuable resource for researchers utilizing **3-Fluoro-2-methoxyphenylboronic acid**, providing a foundational understanding of its expected

spectroscopic properties. For definitive structural confirmation, it is always recommended to acquire experimental data on the specific sample being used.

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## References

- 1. (3-Fluoro-2-methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
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